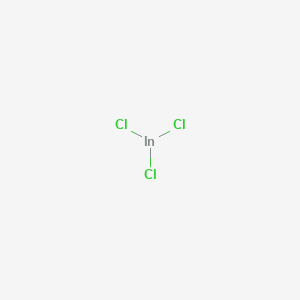

Chlorure d'indium (InCl3)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Indium chloride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a catalyst in various organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions.

Semiconductor Manufacturing: Due to its optoelectronic properties, indium chloride is used in the fabrication of semiconductor materials.

Battery Manufacturing: It is used as an additive in alkaline-manganese batteries to deter gassing.

Quantum Dots: Indium chloride is a precursor for the synthesis of quantum dots, which are used in various electronic and optoelectronic applications.

Mécanisme D'action

Target of Action

Indium Chloride primarily targets the respiratory system . It is also known to interact with various oxygen and nitrogen-containing functional groups .

Mode of Action

Indium Chloride acts as a Lewis acid catalyst in many organic transformations . It forms complexes with donor ligands, L, in the form of InCl3L, InCl3L2, and InCl3L3 . For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .

Biochemical Pathways

It is known to be used in the synthesis ofIndolylindolines through self-addition of indoles . It also plays a role in the Friedel-Crafts acylations and Diels-Alder reactions .

Pharmacokinetics

It is known that incl3 is very soluble and deliquescent , which could potentially influence its bioavailability.

Result of Action

The result of Indium Chloride’s action is the formation of various complexes with donor ligands . It also leads to the synthesis of Indolylindolines and plays a role in various organic reactions .

Action Environment

The action of Indium Chloride is influenced by environmental factors such as temperature and solvent. For instance, in diethyl ether solution, InCl3 reacts with lithium hydride, LiH . The reaction of InCl3 is also known to proceed at room temperature, with 1 mole% catalyst loading in an acetonitrile-water solvent mixture .

Analyse Biochimique

Biochemical Properties

Indium Chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It forms complexes with donor ligands, L, InCl3L, InCl3L2, InCl3L3 . For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .

Molecular Mechanism

Indium Chloride exerts its effects at the molecular level through its interactions with various biomolecules. As a Lewis acid, it can accept electron pairs, allowing it to form complexes with various biomolecules and potentially alter their properties .

Temporal Effects in Laboratory Settings

It is known that Indium Chloride is very soluble and deliquescent , which may influence its stability and degradation over time.

Transport and Distribution

Its high solubility suggests that it may be readily transported and distributed within cells and tissues .

Méthodes De Préparation

Indium chloride can be synthesized through several methods:

Direct Chlorination: Indium metal reacts with chlorine gas to form indium chloride.

Electrochemical Synthesis: Indium chloride can also be produced using an electrochemical cell in a mixed methanol-benzene solution.

Industrial Production: Industrially, indium chloride is often produced by oxidizing metallic indium in a stream of chlorine gas that has been carefully dried with concentrated sulfuric acid and phosphorus pentoxide.

Analyse Des Réactions Chimiques

Indium chloride undergoes various types of chemical reactions:

Lewis Acid Reactions: As a Lewis acid, indium chloride forms complexes with donor ligands such as chloride ions, resulting in tetrahedral, trigonal bipyramidal, and octahedral complexes.

Reduction Reactions: In diethyl ether solution, indium chloride reacts with lithium hydride to form indium hydride, which is used as a reducing agent in organic synthesis.

Substitution Reactions: Indium chloride can react with Grignard reagents or methyllithium to produce trimethylindium.

Comparaison Avec Des Composés Similaires

Indium chloride can be compared with other similar compounds such as:

Aluminium chloride (AlCl3): Like indium chloride, aluminium chloride is a Lewis acid and is used in similar catalytic applications.

Gallium trichloride (GaCl3): Gallium trichloride also acts as a Lewis acid but crystallizes as dimers containing gallium-gallium bonds, unlike the layered structure of indium chloride.

Thallium chloride (TlCl3): Thallium chloride shares similar properties with indium chloride but is less commonly used due to its toxicity.

Indium chloride’s unique properties, such as its high solubility and ability to form various complexes, make it a versatile compound in both industrial and scientific applications.

Propriétés

IUPAC Name |

trichloroindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMQHVBLHHWTO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[In](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InCl3, Cl3In | |

| Record name | indium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033566 | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-82-8, 36403-62-0 | |

| Record name | Indium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (133InCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036403620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (InCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.